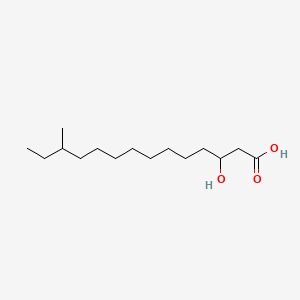
3-Hydroxy-12-methyltetradecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-12-methyltetradecanoic acid is a branched-chain fatty acid with a hydroxyl group at the third carbon and a methyl group at the twelfth carbon. This compound is a type of long-chain fatty acid, which is significant in various biological and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-12-methyltetradecanoic acid typically involves the hydroxylation of 12-methyltetradecanoic acid. This can be achieved through various chemical reactions, including the use of oxidizing agents such as potassium permanganate or osmium tetroxide under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve biotechnological methods, such as the use of microbial fermentation processes. Specific strains of bacteria can be genetically engineered to produce this compound in large quantities .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-12-methyltetradecanoic acid can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form 12-methyltetradecanoic acid.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products
Oxidation: 3-Keto-12-methyltetradecanoic acid or 3-Carboxy-12-methyltetradecanoic acid.
Reduction: 12-Methyltetradecanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Hydroxy-12-methyltetradecanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in bacterial cell membrane structure and function.
Medicine: Investigated for its potential antibacterial properties and its role in metabolic pathways.
Industry: Utilized in the production of biodegradable polymers and surfactants.
Mechanism of Action
The mechanism of action of 3-Hydroxy-12-methyltetradecanoic acid involves its incorporation into lipid bilayers, affecting membrane fluidity and permeability. It can also act as a signaling molecule, modulating various biochemical pathways. The hydroxyl group at the third carbon is crucial for its interaction with specific enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
12-Methyltetradecanoic acid: Lacks the hydroxyl group at the third carbon.
3-Hydroxy-14-methyltetradecanoic acid: Has a methyl group at the fourteenth carbon instead of the twelfth.
3-Hydroxy-12-methylhexadecanoic acid: Has a longer carbon chain with a methyl group at the twelfth carbon.
Uniqueness
3-Hydroxy-12-methyltetradecanoic acid is unique due to its specific branching and hydroxylation pattern, which imparts distinct physical and chemical properties. This makes it particularly useful in specialized applications where these properties are advantageous .
Biological Activity
3-Hydroxy-12-methyltetradecanoic acid (12-MTA) is a branched-chain fatty acid that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and antimicrobial properties. This article explores the biological activity of 12-MTA, supported by case studies, research findings, and data tables.
Chemical Structure and Properties
This compound is characterized by a hydroxyl group at the third carbon of the tetradecanoic acid chain. Its unique structure contributes to its biological functions, including its interaction with various cellular pathways.
Case Study: VX2 Tumor Model
A significant study evaluated the effects of 12-MTA on VX2 squamous cell carcinoma in rabbits. The study involved targeted arterial delivery of 12-MTA, which resulted in a dose-dependent inhibition of tumor growth. Notably, tumors treated with 12-MTA exhibited a significant decrease in 5-hydroxyeicosatetraenoic acid (5-HETE) levels, while myristic acid (a saturated fatty acid) stimulated tumor growth. The study highlighted that 12-MTA's mechanism of action remains unclear but suggests potential as a new therapeutic agent for solid tumors .
| Treatment | Tumor Growth Inhibition | 5-HETE Levels | COX-2 Activity |
|---|---|---|---|
| 12-MTA | Significant | Decreased | Present |
| Myristic Acid | Stimulated | Increased | Present |
Antimicrobial Activity
Research has also indicated that 12-MTA possesses antimicrobial properties. In a study involving endophytic fungi from Amazonian palm trees, various fatty acids were screened for antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). Among these compounds, 3-hydroxy-13-methyltetradecanoic acid demonstrated notable antibacterial effects with minimum inhibitory concentration (MIC) values ranging from 32 to 128 µg/mL , indicating its potential as an antimicrobial agent .
| Fatty Acid | MIC on MRSA (µg/mL) |
|---|---|
| 3-Hydroxy-13-methyltetradecanoic | 32 |
| Other tested fatty acids | 64 - 128 |
The mechanisms underlying the biological activities of 12-MTA are multifaceted:
- Antitumor Mechanism : The inhibition of tumor growth by 12-MTA may involve alterations in eicosanoid metabolism, particularly affecting lipoxygenase (LOX) and cyclooxygenase-2 (COX-2) pathways. Further studies are needed to elucidate these mechanisms .
- Antimicrobial Mechanism : The antimicrobial activity is hypothesized to arise from the detergent-like properties of hydroxylated fatty acids, which disrupt microbial membranes. This property enhances their efficacy against various pathogens .
Properties
CAS No. |
73292-33-8 |
|---|---|
Molecular Formula |
C15H30O3 |
Molecular Weight |
258.40 g/mol |
IUPAC Name |
3-hydroxy-12-methyltetradecanoic acid |
InChI |
InChI=1S/C15H30O3/c1-3-13(2)10-8-6-4-5-7-9-11-14(16)12-15(17)18/h13-14,16H,3-12H2,1-2H3,(H,17,18) |
InChI Key |
URNPABCBORNAQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CCCCCCCCC(CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















